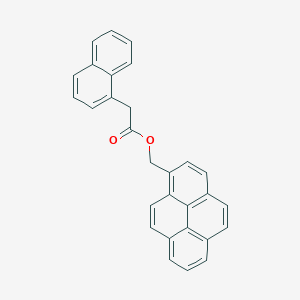
(Pyren-1-yl)methyl (naphthalen-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyren-1-yl)methyl (naphthalen-1-yl)acetate is an organic compound that features a pyrene moiety linked to a naphthalene moiety via an acetate group. This compound is of interest due to its unique structural properties, which combine the photophysical characteristics of pyrene with the aromatic stability of naphthalene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pyren-1-yl)methyl (naphthalen-1-yl)acetate typically involves the esterification of (Pyren-1-yl)methanol with (naphthalen-1-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar esterification processes on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Pyren-1-yl)methyl (naphthalen-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The naphthalene moiety can be reduced to form dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution can occur on both the pyrene and naphthalene rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted pyrene and naphthalene derivatives.
Aplicaciones Científicas De Investigación
(Pyren-1-yl)methyl (naphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules due to its aromatic structure.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of (Pyren-1-yl)methyl (naphthalen-1-yl)acetate involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the behavior of biological macromolecules and materials, making it useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
(Naphthalen-1-yl)acetic acid: Shares the naphthalene moiety but lacks the pyrene group.
(Pyren-1-yl)methanol: Contains the pyrene moiety but lacks the naphthalene group.
(Naphthalen-1-yl-selenyl)acetic acid: Similar structure with selenium instead of oxygen in the acetate group.
Uniqueness
(Pyren-1-yl)methyl (naphthalen-1-yl)acetate is unique due to its combination of pyrene and naphthalene moieties, which endows it with distinct photophysical properties and potential for diverse applications in materials science and biology .
Propiedades
Número CAS |
114498-69-0 |
|---|---|
Fórmula molecular |
C29H20O2 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
pyren-1-ylmethyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C29H20O2/c30-27(17-23-9-3-6-19-5-1-2-10-25(19)23)31-18-24-14-13-22-12-11-20-7-4-8-21-15-16-26(24)29(22)28(20)21/h1-16H,17-18H2 |
Clave InChI |
JFYPGFRWODUXNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC(=O)OCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]-](/img/structure/B14311428.png)
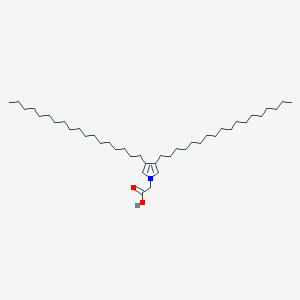



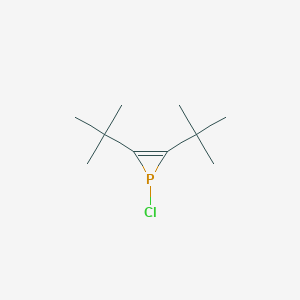
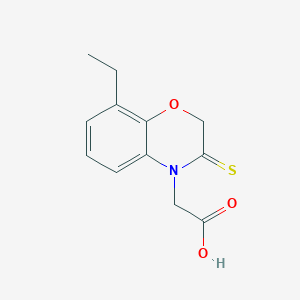

![2-[(Phenylsulfanyl)methyl]butane-1,2-diol](/img/structure/B14311460.png)

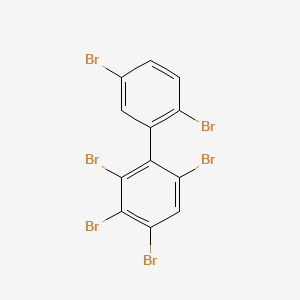

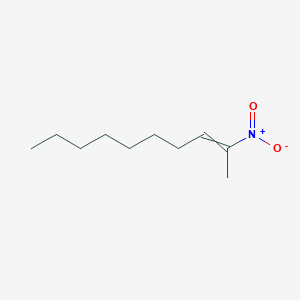
![11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole](/img/structure/B14311480.png)
